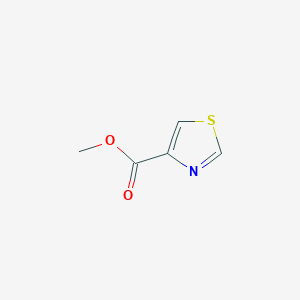









|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[N:6]=[C:7](NC(=O)[C@@H](N2C(=O)[C@@H](C3C=CC(OC)=CC=3)NC2=O)CC2C=CC([N+]([O-])=O)=CC=2)[S:8][CH:9]=1)=[O:4].C([O-])(=O)C.[Na+].C=O>O1CCCC1.[Pd]>[CH3:1][O:2][C:3]([C:5]1[N:6]=[CH:7][S:8][CH:9]=1)=[O:4] |f:1.2|
|


|
Name
|
2-[(S)-2-[(R)-4-(4-methoxy-phenyl)-2,5-dioxo-imidazolidin-1-yl]-3-(4-nitro-phenyl)-propionylamino]-thiazole-4-carboxylic acid methyl ester
|
|
Quantity
|
53.9 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C=1N=C(SC1)NC([C@H](CC1=CC=C(C=C1)[N+](=O)[O-])N1C(N[C@@H](C1=O)C1=CC=C(C=C1)OC)=O)=O
|
|
Name
|
|
|
Quantity
|
60 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
0.033 mL
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
30 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|


|
Type
|
CUSTOM
|
|
Details
|
the mixture shaken under an atmosphere of hydrogen at 50 psi pressure in a Parr apparatus for 72 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered through a pad of Celite®
|
|
Type
|
WASH
|
|
Details
|
washed through with additional tetrahydrofuran
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated in vacuo
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in dichloromethane
|
|
Type
|
WASH
|
|
Details
|
washed with water, saturated aqueous sodium bicarbonate
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to give the crude product as a yellow solid
|
|
Type
|
CUSTOM
|
|
Details
|
Purification by reverse phase HPLC
|
|
Type
|
WASH
|
|
Details
|
eluted from 10% up to 90% acetonitrile in water
|


Reaction Time |
72 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)C=1N=CSC1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 12 mg | |
| YIELD: PERCENTYIELD | 22% | |
| YIELD: CALCULATEDPERCENTYIELD | 83.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |